molecular formula C13H22O3 B14796403 Methyl 12-oxo-9-dodecenoate

Methyl 12-oxo-9-dodecenoate

Cat. No.: B14796403
M. Wt: 226.31 g/mol
InChI Key: QMLVRFHLQFNZEI-SOFGYWHQSA-N
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Description

Methyl 12-oxo-9-dodecenoate is an organic compound with the molecular formula C₁₃H₂₂O₃ It is a methyl ester derivative of a dodecenoic acid, characterized by the presence of a keto group at the 12th position and a double bond between the 9th and 10th carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 12-oxo-9-dodecenoate can be synthesized through several methods. One common approach involves the oxidation of methyl linoleate hydroperoxides. This process typically requires the use of oxidizing agents and controlled reaction conditions to ensure the selective formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 12-oxo-9-dodecenoate undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex molecules.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The double bond in the compound can participate in addition reactions with various reagents.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) can facilitate hydrogenation reactions.

Major Products Formed

    Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxygenated derivatives.

    Reduction: Reduction typically yields alcohols.

    Substitution: Addition reactions can produce a variety of substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 12-oxo-9-dodecenoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 12-oxo-9-dodecenoate involves its interaction with specific molecular targets. The keto group and double bond in the compound allow it to participate in various biochemical pathways. For example, it can act as an electrophile in nucleophilic addition reactions, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 12-oxo-9-dodecanoate: Similar structure but lacks the double bond.

    Methyl 12-hydroxy-9-dodecenoate: Contains a hydroxyl group instead of a keto group.

    Methyl 9,12-octadecadienoate: A longer chain fatty acid ester with two double bonds.

Uniqueness

Methyl 12-oxo-9-dodecenoate is unique due to the presence of both a keto group and a double bond, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C13H22O3

Molecular Weight

226.31 g/mol

IUPAC Name

methyl (E)-12-oxododec-9-enoate

InChI

InChI=1S/C13H22O3/c1-16-13(15)11-9-7-5-3-2-4-6-8-10-12-14/h6,8,12H,2-5,7,9-11H2,1H3/b8-6+

InChI Key

QMLVRFHLQFNZEI-SOFGYWHQSA-N

Isomeric SMILES

COC(=O)CCCCCCC/C=C/CC=O

Canonical SMILES

COC(=O)CCCCCCCC=CCC=O

Origin of Product

United States

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